N-(3-methylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(3-methylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-11-3-2-4-13(9-11)18-14(21)10-23-16-20-19-15(22-16)12-5-7-17-8-6-12/h2-9H,10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWYPFDDZWRFRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the oxadiazole intermediate.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced via a thiolation reaction, where a thiol reacts with the oxadiazole-pyridine intermediate.
Final Coupling with 3-Methylphenyl Acetamide: The final step involves coupling the intermediate with 3-methylphenyl acetamide under appropriate conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic route for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.
Substitution: Halogenating agents or nucleophiles like sodium azide (NaN₃) can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-(3-methylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Key Structural Variations :
- Pyridinyl vs.
- N-Substituents : The 3-methylphenyl group on the acetamide moiety distinguishes it from derivatives with 4-nitrophenyl (CDD-934506) or pyrazin-2-yl (Molbank M800) substituents, influencing lipophilicity and steric effects .
Antimicrobial Activity
- Shah et al. (2022) : A derivative with 4-acetamidophenyl and aryl groups showed potent activity against S. aureus (MIC = 63 µg/mL) .
- Gul et al. (2013) : N-Substituted 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-sulfanyl acetamides exhibited variable antimicrobial activity, with compounds 6f and 6o being most active .
- Target Compound : While direct data are unavailable, its pyridinyl group may enhance interactions with bacterial targets like enzymes or membranes compared to purely aromatic substituents.
Anticancer Activity
- Khalil et al. (2024) : A hydrazide derivative (compound 132 ) with a pyridin-4-yl oxadiazole inhibited EGFR with IC50 = 0.010 µM . The target compound’s acetamide group may offer improved stability over hydrazides.
Other Activities
- Compound 7c (2020): A thiazole-containing analog (3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide) showed moderate cytotoxicity, highlighting the impact of thiazole incorporation .
Physicochemical Properties
Key Findings and Trends
- Substituent Impact : Pyridinyl groups (as in the target compound) enhance electronic interactions, while methylphenyl groups balance lipophilicity for membrane penetration.
- Synthetic Flexibility : S-alkylation is a robust method for diversifying sulfanylacetamide derivatives, enabling rapid generation of analogs for SAR studies .
Biological Activity
N-(3-methylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and antitubercular applications. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Composition and Properties
The compound has the following chemical structure and properties:
- Molecular Formula : C_{16}H_{17}N_{3}O_{2}S
- Molecular Weight : 326.4 g/mol
- XLogP3-AA : 2.5
- Hydrogen Bond Donor Count : 1
- Hydrogen Bond Acceptor Count : 6
- Rotatable Bond Count : 5 .
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. The specific compound has been assessed for its efficacy against various strains of bacteria.
Antitubercular Activity
Dhumal et al. (2016) explored the antitubercular effects of oxadiazole derivatives and found that compounds similar to this compound showed potent inhibition against Mycobacterium bovis BCG. The mechanism involved the inhibition of the enoyl reductase enzyme (InhA), crucial for mycolic acid synthesis .
In a comparative study by Vosatka et al. (2018), derivatives with a pyridine nucleus demonstrated strong activity against drug-resistant strains of M. tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 4–8 µM for the most effective compounds .
Structure–Activity Relationship (SAR)
The SAR analysis provides insights into how modifications to the core structure influence biological activity. Compounds with electron-donating groups at specific positions on the aromatic ring have shown enhanced potency against cancer cell lines and bacterial strains.
| Compound Structure | Activity | Reference |
|---|---|---|
| 1,3,4-Oxadiazole Derivatives | Strong antibacterial against E. coli, S. aureus | Dhumal et al., 2016 |
| Pyridine-Based Derivatives | Antitubercular activity with MICs of 4–8 µM | Vosatka et al., 2018 |
Case Studies
- Study on Antimicrobial Efficacy :
- In Silico Docking Studies :
Q & A
Q. What are the critical steps in synthesizing N-(3-methylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide?
The synthesis involves:
- Cyclization : Formation of the 1,3,4-oxadiazole ring via cyclization of a thiosemicarbazide intermediate under acidic conditions (e.g., POCl₃ or H₂SO₄) .
- Alkylation : Reaction of the oxadiazole intermediate with 2-chloro-N-(3-methylphenyl)acetamide in polar aprotic solvents (e.g., DMF) using a base (e.g., K₂CO₃) at 60–80°C under inert atmosphere .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the pure product .
Q. Which spectroscopic techniques confirm the structural integrity and purity of this compound?
- 1H/13C NMR : Assigns proton/carbon environments (e.g., pyridinyl protons at δ 8.5–8.7 ppm, methylphenyl groups at δ 2.3–2.5 ppm) .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S–S bonds at ~500 cm⁻¹) .
- HPLC : Assesses purity (>95% by reverse-phase C18 column) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion) .
Q. What stability considerations are necessary for storing this compound?
- Light Sensitivity : Store in amber vials to prevent photodegradation .
- Temperature : Long-term storage at –20°C under nitrogen atmosphere .
- Moisture Control : Use desiccants to avoid hydrolysis of the sulfanyl or oxadiazole moieties .
Q. Which solvents and reaction conditions are optimal for the alkylation step?
- Solvents : DMF or THF for solubility of intermediates .
- Base : K₂CO₃ or NaH to deprotonate the thiol group .
- Temperature : 60–80°C under nitrogen to minimize oxidation .
- Monitoring : TLC (hexane:ethyl acetate 3:1) to track reaction progress .
Q. What are common by-products during synthesis, and how are they mitigated?
- Hydrolysis By-products : Oxadiazole ring opening under acidic/basic conditions; mitigated by strict pH control .
- Unreacted Intermediates : Removed via column chromatography or recrystallization .
- Oxidation Products : Prevented by using inert atmospheres and antioxidants (e.g., BHT) .
Advanced Research Questions
Q. How can reaction yields for the 1,3,4-oxadiazole cyclization step be optimized?
- Catalyst Screening : Test POCl₃ vs. H₂SO₄ for cyclization efficiency .
- Temperature Gradient : Optimize between 80–120°C using a microwave reactor for faster kinetics .
- Design of Experiments (DoE) : Statistically identify critical factors (e.g., solvent ratio, catalyst loading) .
Q. How to resolve contradictions in biological activity data across assay models?
- Orthogonal Assays : Cross-validate using enzymatic assays vs. cell-based models (e.g., kinase inhibition vs. cytotoxicity) .
- Structural Analogues : Compare SAR with derivatives to identify functional group contributions .
- Molecular Docking : Predict binding modes to explain discrepancies in target affinity .
Q. What strategies enhance target selectivity in derivative design?
- Electron-Withdrawing Groups : Introduce –NO₂ or –CF₃ on the phenyl ring to modulate electronic effects .
- Pyridinyl Modifications : Replace pyridin-4-yl with pyridin-3-yl to alter hydrogen bonding patterns .
- Computational QSAR : Use CoMFA/CoMSIA models to predict selectivity indices .
Q. How can low reproducibility in biological assays be addressed?
- Standardized Protocols : Use identical cell lines (e.g., HepG2 passage #15–20) and serum batches .
- Internal Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) in every assay plate .
- Replicate Experiments : Perform triplicate runs with blinded sample coding to reduce bias .
Q. What computational methods predict pharmacokinetic properties?
- SwissADME : Estimates logP (lipophilicity), aqueous solubility, and CYP450 metabolism .
- Molecular Dynamics (MD) : Simulates membrane permeability (e.g., blood-brain barrier penetration) .
- Pharmacophore Modeling : Identifies key interactions for optimizing oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
